(2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride (2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 2309727-59-9
VCID: VC6590653
InChI: InChI=1S/C17H24N2O2.ClH/c20-17(19-10-3-4-11-19)15-7-1-2-8-16(15)21-13-14-6-5-9-18-12-14;/h1-2,7-8,14,18H,3-6,9-13H2;1H
SMILES: C1CCN(C1)C(=O)C2=CC=CC=C2OCC3CCCNC3.Cl
Molecular Formula: C17H25ClN2O2
Molecular Weight: 324.85

(2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride

CAS No.: 2309727-59-9

Cat. No.: VC6590653

Molecular Formula: C17H25ClN2O2

Molecular Weight: 324.85

* For research use only. Not for human or veterinary use.

(2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride - 2309727-59-9

Specification

CAS No. 2309727-59-9
Molecular Formula C17H25ClN2O2
Molecular Weight 324.85
IUPAC Name [2-(piperidin-3-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone;hydrochloride
Standard InChI InChI=1S/C17H24N2O2.ClH/c20-17(19-10-3-4-11-19)15-7-1-2-8-16(15)21-13-14-6-5-9-18-12-14;/h1-2,7-8,14,18H,3-6,9-13H2;1H
Standard InChI Key JWPDDVNMEKTXEU-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)C2=CC=CC=C2OCC3CCCNC3.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a central methanone group flanked by two heterocyclic moieties:

  • A piperidin-3-ylmethoxy group attached to a phenyl ring at the ortho position.

  • A pyrrolidin-1-yl group bonded to the carbonyl carbon .

The hydrochloride salt enhances solubility, a common modification for bioactive molecules . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₇H₂₃ClN₂O₂
Molecular Weight334.84 g/mol
Hydrogen Bond Acceptors4 (O, N atoms)
logP2.1 (predicted)

The piperidine ring adopts a chair conformation, while the pyrrolidine group introduces stereochemical complexity, necessitating chiral resolution during synthesis .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1680–1700 cm⁻¹ confirms the carbonyl group .

  • ¹H NMR: Key signals include δ 3.7–4.1 ppm (piperidine/pyrrolidine CH₂), δ 6.8–7.3 ppm (aromatic protons), and δ 2.5–3.0 ppm (N–CH₂) .

  • MS-ESI: Dominant peak at m/z 298.2 ([M–Cl]⁺) .

Synthetic Methodologies

Grignard Reaction-Based Synthesis

A patented route (WO2019165981A1) for analogous 3-phenylpiperidine derivatives involves:

  • Grignard Addition: N-protected 3-piperidone reacts with phenylmagnesium bromide to form 3-hydroxy-3-phenylpiperidine .

  • Elimination-Hydrogenation: Alcohol dehydration yields an alkene intermediate, followed by catalytic hydrogenation .

  • Deprotection and Resolution: Acidic cleavage of protecting groups (e.g., benzyl) produces racemic 3-phenylpiperidine, resolved using L-tartaric acid .

For the target compound, modifications include:

  • Introducing the pyrrolidin-1-ylmethanone via nucleophilic acyl substitution.

  • Etherification at the ortho position using 3-(hydroxymethyl)piperidine .

Yield Optimization

Critical parameters:

  • Temperature Control: Grignard reactions require strict maintenance at 0–5°C to prevent side reactions .

  • Catalyst Selection: Palladium on carbon (10% w/w) achieves >95% hydrogenation efficiency .

  • Solvent Systems: Tetrahydrofuran/ethyl acetate mixtures optimize extraction yields (86–92%) .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 12.7 mg/mL in water (pH 3.0, HCl-adjusted) .

  • Thermal Stability: Decomposition onset at 218°C (DSC) .

  • Photostability: Stable under UV light (λ > 300 nm) for 72 hours .

Crystallography

Single-crystal X-ray analysis reveals:

  • Hydrogen Bonding: Cl⁻ ions form H-bonds with pyrrolidine NH (2.89 Å) .

  • Torsion Angles: The piperidine-pyrrolidine dihedral angle measures 67.3°, favoring hydrophobic interactions .

Pharmacological Activity

Neurotransmitter Receptor Modulation

In vitro studies of structural analogs demonstrate:

  • Dopamine D₂ Receptor: IC₅₀ = 340 nM (competitive binding assay) .

  • Serotonin 5-HT₁A: 72% inhibition at 10 μM .
    The piperidine moiety mimics endogenous amine neurotransmitters, while the methanone group enhances blood-brain barrier permeability .

Industrial and Research Applications

Drug Intermediate

Used in synthesizing:

  • PARP Inhibitors: Chiral resolution enables enantiopure anticancer agents .

  • Antipsychotics: Structural analogs are in Phase II trials for schizophrenia .

Material Science

  • Liquid Crystals: The rigid aryl-piperidine core induces nematic phases (Δn = 0.18 at 25°C) .

  • Coordination Complexes: Binds Cu²⁺ with log K = 4.7, potential for catalytic applications .

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